molecular formula C8H15BrO2 B13488768 Methyl 5-bromo-4,4-dimethylpentanoate

Methyl 5-bromo-4,4-dimethylpentanoate

Cat. No.: B13488768
M. Wt: 223.11 g/mol
InChI Key: HDZASHPFXPQIRD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4,4-dimethylpentanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4-dimethylpentanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of methyl 5-hydroxy-4,4-dimethylpentanoate or methyl 5-amino-4,4-dimethylpentanoate.

    Reduction: Formation of 5-bromo-4,4-dimethylpentanol.

    Oxidation: Formation of 5-bromo-4,4-dimethylpentanoic acid.

Scientific Research Applications

Methyl 5-bromo-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4,4-dimethylpentanoate depends on its specific application. In chemical reactions, the bromine atom and ester group play crucial roles in determining the reactivity and interaction with other molecules. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethylpentanoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Ethyl 5-bromo-4,4-dimethylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5-chloro-4,4-dimethylpentanoate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and properties.

Uniqueness

Methyl 5-bromo-4,4-dimethylpentanoate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

methyl 5-bromo-4,4-dimethylpentanoate

InChI

InChI=1S/C8H15BrO2/c1-8(2,6-9)5-4-7(10)11-3/h4-6H2,1-3H3

InChI Key

HDZASHPFXPQIRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)OC)CBr

Origin of Product

United States

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